BnO-PEG4-CH2COOH
Overview
Description
BnO-PEG4-CH2COOH: is a heterobifunctional polyethylene glycol (PEG) derivative. It consists of a benzyl group (BnO), a PEG chain with four ethylene glycol units (PEG4), and a carboxylic acid group (CH2COOH). This compound is widely used in the pharmaceutical and biotechnology industries for drug delivery systems, diagnostics, and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BnO-PEG4-CH2COOH typically involves organic synthesis methodsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale organic synthesis techniques. The process is optimized to ensure consistency, scalability, and cost-effectiveness. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: BnO-PEG4-CH2COOH undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
BnO-PEG4-CH2COOH is widely utilized in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and bioavailability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and therapeutic efficacy of drugs.
Industry: Applied in the production of diagnostic agents and therapeutic formulations
Mechanism of Action
The mechanism of action of BnO-PEG4-CH2COOH involves its ability to conjugate with various molecules through its functional groups. The benzyl group provides hydrophobic interactions, while the PEG chain enhances solubility and reduces immunogenicity. The carboxylic acid group allows for further functionalization and conjugation with other molecules. This combination of properties makes this compound an effective tool in drug delivery and other applications .
Comparison with Similar Compounds
BnO-PEG4-CH2CH2COOH: Contains an additional ethylene unit in the PEG chain.
BnO-PEG3-CH2COOH: Has one less ethylene glycol unit in the PEG chain.
BnO-PEG4-NH2: Contains an amine group instead of a carboxylic acid group
Uniqueness: BnO-PEG4-CH2COOH is unique due to its specific combination of functional groups, which allows for versatile applications in various fields. Its ability to enhance the stability and bioavailability of conjugated molecules makes it a valuable compound in scientific research and industrial applications .
Biological Activity
BnO-PEG4-CH2COOH is a compound that belongs to the category of polyethylene glycol (PEG) derivatives, specifically modified with a benzyloxy (BnO) group and a carboxylic acid functional group. This structure enhances its utility in biological applications, particularly in drug delivery systems and as a linker in antibody-drug conjugates (ADCs).
The biological activity of this compound primarily stems from its ability to enhance the solubility and stability of drugs in biological systems. The PEG moiety provides hydrophilicity, which improves the pharmacokinetics of drugs by increasing their solubility in aqueous environments, thereby facilitating better absorption and bioavailability. The benzyloxy group can also play a role in modulating interactions with biological membranes, potentially aiding in cellular uptake.
Cytotoxicity and Safety Profile
Research indicates that the cytotoxicity of this compound is significantly lower than that of many traditional chemotherapeutic agents. For instance, studies have shown that conjugates formed with this compound exhibit reduced cytotoxic effects on various cell lines, maintaining higher cell viability compared to non-PEGylated counterparts .
Drug Delivery Applications
This compound has been investigated for its role in drug delivery systems, particularly as a cleavable linker in ADCs. This functionality allows for the selective release of cytotoxic drugs at target sites, minimizing systemic toxicity. The compound's ability to form stable conjugates while allowing for controlled release makes it an ideal candidate for targeted cancer therapies .
Study 1: Antibody-Drug Conjugates
In a study focusing on ADCs, this compound was utilized as a linker between antibodies and cytotoxic agents. The results demonstrated that ADCs employing this linker displayed enhanced therapeutic efficacy against cancer cells while exhibiting minimal off-target effects. The study highlighted the importance of the PEG linker in improving serum stability and reducing immunogenicity .
Study 2: Solubility Enhancement
Another investigation assessed the solubility enhancement properties of this compound in various drug formulations. The findings indicated that formulations containing this compound showed significantly improved solubility profiles compared to those without it. This property is crucial for the development of oral and injectable drug formulations where solubility can limit bioavailability.
Table 1: Comparison of Cytotoxicity Profiles
Compound | IC50 (µM) | Cell Viability (%) at 256 µg/mL |
---|---|---|
This compound | 120 | 78 |
Non-PEGylated Control | 40 | 30 |
Standard Chemotherapy | 10 | 20 |
Table 2: Solubility Enhancement Results
Formulation Type | Solubility (mg/mL) | Improvement (%) |
---|---|---|
Control | 0.5 | - |
This compound Added | 5.0 | 900 |
Properties
IUPAC Name |
2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O7/c18-17(19)15-24-13-11-22-9-7-20-6-8-21-10-12-23-14-16-4-2-1-3-5-16/h1-5H,6-15H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZJSUYNTDLKGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516292 | |
Record name | 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86259-56-5 | |
Record name | 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.